molecular formula C8H7BrF2O B8028961 2-Bromo-4-ethoxy-1,3-difluorobenzene

2-Bromo-4-ethoxy-1,3-difluorobenzene

Cat. No.: B8028961
M. Wt: 237.04 g/mol
InChI Key: QIMHYSZPGLWSKA-UHFFFAOYSA-N
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Description

2-Bromo-4-ethoxy-1,3-difluorobenzene is an organic compound with the molecular formula C8H7BrF2O. It is a colorless liquid with a distinctive odor and is insoluble in water but soluble in organic solvents such as ethanol, ether, and dimethyl sulfoxide . This compound is often used as an intermediate in organic synthesis due to its unique reactivity and substitution pattern.

Preparation Methods

The synthesis of 2-Bromo-4-ethoxy-1,3-difluorobenzene typically involves the reaction of 2,3-difluorobenzene with bromoethanol under basic conditions . The reaction proceeds through an electrophilic aromatic substitution mechanism, where the bromine atom is introduced to the aromatic ring, followed by the ethoxy group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Bromo-4-ethoxy-1,3-difluorobenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate, catalysts such as palladium, and solvents like dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 2-Bromo-4-ethoxy-1,3-difluorobenzene exerts its effects is primarily through its reactivity in electrophilic aromatic substitution reactions. The presence of bromine and fluorine atoms on the aromatic ring influences the compound’s reactivity and the types of reactions it can undergo. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives being studied .

Comparison with Similar Compounds

2-Bromo-4-ethoxy-1,3-difluorobenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and makes it valuable in various synthetic applications.

Properties

IUPAC Name

3-bromo-1-ethoxy-2,4-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-2-12-6-4-3-5(10)7(9)8(6)11/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMHYSZPGLWSKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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